8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their significant biological activities.
Mechanism of Action
Target of Action
8-Fluoro-1,2,3,4-tetrahydroisoquinoline, a derivative of tetrahydroisoquinolines (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiq analogs are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
8-Fluoro-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with calcium channels, acting as a blocker, which can influence calcium signaling pathways . Additionally, it may interact with neurotransmitter receptors, potentially modulating their activity and affecting neurotransmission .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium channels can alter intracellular calcium levels, impacting various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation . Furthermore, it may affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as calcium channels, inhibiting their activity and thereby modulating calcium signaling . Additionally, it may act as an enzyme inhibitor or activator, influencing various metabolic pathways . Changes in gene expression can also occur due to its interaction with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating neurotransmission or calcium signaling . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline typically involves a directed ortho-lithiation reactionThe reaction conditions often include the use of butyllithium in tetrahydrofuran at low temperatures (around -78°C), followed by the addition of a fluorinating agent such as N-fluorobenzenesulfonimide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to endogenous compounds.
Industry: The compound’s unique properties make it useful in the development of materials with specific electronic or optical characteristics
Comparison with Similar Compounds
8-Fluoro-1,2,3,4-tetrahydroisoquinoline can be compared with other fluorinated tetrahydroisoquinolines and non-fluorinated analogs:
8-Fluoro-3,4-dihydroisoquinoline: Similar in structure but differs in the degree of saturation and fluorine position.
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
Nomifensine: A norepinephrine-dopamine reuptake inhibitor with a similar core structure but different substituents, used as an antidepressant
Properties
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDHMMZSRJZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595588 | |
Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123594-01-4 | |
Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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